Pigment Yellow 194

Übersicht

Beschreibung

Pigment Yellow 194 is a high-performance organic pigment belonging to the benzimidazolone class. It is known for its bright greenish-yellow shade, excellent weather fastness, and high tinting strength. This pigment is widely used in various industrial applications, including coatings, plastics, and inks, due to its superior durability and resistance to solvents, heat, and chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pigment Yellow 194 is synthesized through a multi-step process involving the coupling of diazonium salts with benzimidazolone derivatives. The reaction typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a benzimidazolone derivative under controlled pH conditions to form the desired pigment.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The pigment is then subjected to various post-processing steps, including filtration, washing, drying, and milling, to achieve the desired particle size and distribution .

Analyse Chemischer Reaktionen

Thermal Degradation and Stability

Pigment Yellow 194 exhibits exceptional thermal stability, critical for applications in powder coatings and thermoplastics:

Thermal Performance in Plastics:

| Polymer Matrix | Maximum Processing Temperature | Stability Outcome |

|---|---|---|

| HDPE | 240°C | No color shift |

| Polypropylene | 220°C | Minimal fading |

Photochemical Reactions and Lightfastness

The pigment’s resistance to UV degradation is attributed to:

-

Electron-Withdrawing Groups : Methoxy and benzimidazolone groups reduce photo-oxidation.

-

Crystallinity : High crystallinity limits molecular mobility, reducing radical formation .

Lightfastness Ratings (ISO 105-B02):

| Application | Lightfastness Grade (1–8) |

|---|---|

| Masstone (plastics) | 7–8 |

| Tint (1:3 TiO₂) | 6–7 |

Chemical Resistance Profile

This compound demonstrates robust resistance to solvents, acids, and alkalis:

Solubility Data:

| Solvent | Solubility (20°C) |

|---|---|

| Water | 8.6 μg/L |

| Linseed Oil | 40–50 mL/100g |

Interactions in Polymer Matrices

The pigment’s performance in coatings and plastics relies on non-reactive dispersion:

-

Surface Treatment : Modified with resins to improve compatibility in acrylic-melamine systems .

-

Dispersibility : Average particle size 280 nm ensures uniform distribution without agglomeration .

Performance in Coatings:

| Property | Result |

|---|---|

| Weathering Durability | Excellent (∆E* <1.0 after QUV testing) |

| Solvent Resistance | 5/5 (ASTM D2486) |

Toxicological and Environmental Reactions

Wissenschaftliche Forschungsanwendungen

Coatings

P.Y. 194 is widely used in industrial coatings, including:

- Automotive Paints : Due to its lightfastness and heat stability, it is ideal for automotive finishes that require long-lasting color.

- Architectural Coatings : Used in exterior paints where UV resistance is essential to prevent fading.

| Application Type | Key Properties | Benefits |

|---|---|---|

| Automotive Coatings | Lightfast, heat stable | Long-lasting color, UV resistance |

| Architectural Coatings | Excellent lightfastness | Maintains vibrancy over time |

Plastics

P.Y. 194 is utilized in the coloration of plastics, particularly in:

- Polymer Products : It provides a bright yellow hue that is stable under various processing conditions.

- Consumer Goods : Used in toys, household items, and packaging materials.

| Plastic Type | Application | Advantages |

|---|---|---|

| Polyethylene | Toys and containers | Bright color, good processing stability |

| Polypropylene | Household items | Durable color under stress |

Inks

The pigment is also found in printing inks, including:

- Flexographic Inks : Ideal for packaging due to its fast drying properties and vibrant color.

- Offset Inks : Used in commercial printing for high-quality images.

| Ink Type | Application | Benefits |

|---|---|---|

| Flexographic Inks | Packaging | Quick drying, vibrant colors |

| Offset Inks | Commercial Printing | High-quality reproduction |

Case Study 1: Automotive Coating Performance

A study evaluated the performance of P.Y. 194 in automotive coatings subjected to accelerated weathering tests. The results indicated that P.Y. 194 maintained its color integrity significantly better than other yellow pigments after prolonged exposure to UV light and high temperatures.

Case Study 2: Plastic Coloration Stability

In a comparative analysis of various pigments used in polyethylene toys, P.Y. 194 exhibited superior resistance to color fading compared to traditional azo pigments. The toys retained their bright yellow hue even after extensive outdoor exposure.

Environmental and Safety Considerations

While P.Y. 194 has been recognized for its beneficial properties, safety assessments indicate that it poses low toxicity risks under normal handling conditions:

- Acute Toxicity : LD50 > 5000 mg/kg (oral) suggests low acute toxicity.

- Skin Irritation : Non-irritant in rabbit studies.

These findings support its safe use in consumer products.

Wirkmechanismus

The mechanism by which Pigment Yellow 194 exerts its effects is primarily based on its molecular structure. The benzimidazolone moiety provides stability and resistance to environmental factors. The pigment interacts with substrates through hydrogen bonding and van der Waals forces, ensuring strong adhesion and color retention. The molecular targets include various functional groups in the substrate, leading to effective coloration and durability .

Vergleich Mit ähnlichen Verbindungen

- Pigment Yellow 151

- Pigment Yellow 154

- Pigment Yellow 175

- Bismuth Vanadate Yellow

- Diarylide Yellow

Pigment Yellow 194’s unique combination of high tinting strength, excellent durability, and environmental safety makes it a preferred choice in various applications.

Biologische Aktivität

Pigment Yellow 194 (PY194) is a disazomethine dye known for its vibrant yellow hue and solid-state fluorescence. It is primarily used in various applications, including coatings, inks, and plastics. This article examines the biological activity of PY194, focusing on its chemical properties, potential toxicological effects, and relevant research findings.

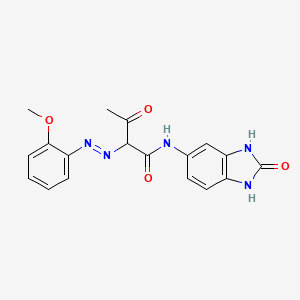

- Chemical Structure : PY194 is characterized by its disazo structure, which contributes to its strong color properties and stability.

- Physical Form : It is typically available as a solid particulate or powder.

- Solubility : The pigment exhibits limited solubility in water but is compatible with various organic solvents.

Toxicological Profile

The biological activity of this compound has been a subject of investigation due to concerns over its potential toxicity. Key findings include:

- Genotoxicity : Some studies indicate that azo dyes can undergo metabolic conversion to potentially harmful aromatic amines, which may exhibit genotoxic effects. However, specific data on PY194's genotoxicity remains limited .

- Cytotoxicity : Research has shown that certain azo pigments can exhibit cytotoxic effects on mammalian cells. The cytotoxicity of PY194 has not been extensively studied, necessitating further investigation to understand its impact on human health .

- Environmental Impact : As with many synthetic dyes, there are concerns regarding the environmental persistence of PY194 and its potential bioaccumulation in aquatic ecosystems. Studies are required to assess its biodegradability and ecological toxicity .

Case Studies

Several case studies have examined the biological activity of azo pigments similar to PY194:

- Study on Azo Dyes : A comprehensive review highlighted that many azo dyes could induce oxidative stress in cells, leading to adverse biological effects. While specific data on PY194 were not detailed, the findings suggest caution in its use .

- Nanopigments Research : Research into nano-sized pigments has indicated that smaller particles may exhibit different toxicological profiles compared to their bulk counterparts. This raises questions about the safety of nanoformulations of PY194 .

Data Table: Summary of Biological Activity Findings

Eigenschaften

IUPAC Name |

2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c1-10(24)16(23-22-13-5-3-4-6-15(13)27-2)17(25)19-11-7-8-12-14(9-11)21-18(26)20-12/h3-9,16H,1-2H3,(H,19,25)(H2,20,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCSCOGVOJAQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868651 | |

| Record name | Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

82199-12-0 | |

| Record name | N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82199-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 194 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082199120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(2-methoxyphenyl)azo]-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 194 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XY8B09591 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.